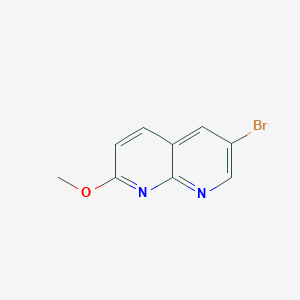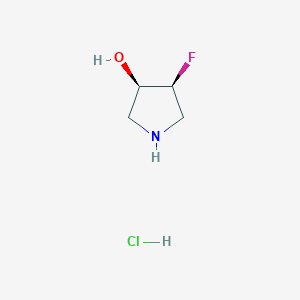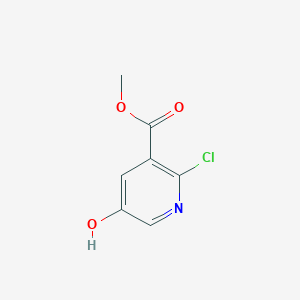![molecular formula C12H23NO2 B1448846 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one CAS No. 2006513-16-0](/img/structure/B1448846.png)
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one
Overview
Description
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one, more commonly known as MPHP, is a synthetic compound with a wide range of applications in the scientific research field. MPHP is a member of the piperidine class of compounds and is structurally related to the phenethylamine class of compounds. MPHP is often used as a research chemical due to its ability to interact with the human body in a variety of ways.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Smaliy et al. (2011) presents a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one. This method is significant for producing large quantities of such compounds, which are important in medicinal chemistry (Smaliy et al., 2011).
Structural and Molecular Analysis
- Zheng Jin-hong (2011) conducted a study on the NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. This research provides insight into the molecular structure and behavior of compounds similar to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one (Zheng Jin-hong, 2011).
Pharmacological Potential
- Research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors discusses a compound structurally similar to 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one. This research highlights the potential pharmacological applications of such compounds in the treatment of cancer (Teffera et al., 2013).
Biochemical Applications
- A study by Parveen et al. (2017) on the synthesis and estrogen receptor binding affinity of certain compounds, including 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, demonstrates the biochemical relevance of such compounds in understanding hormone receptor interactions (Parveen et al., 2017).
Material Science and Corrosion Inhibition
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, offering insights into the applications of such compounds in material science and corrosion prevention (Kaya et al., 2016).
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-12(15)13-6-3-11(4-7-13)5-8-14/h10-11,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINUNGPPODAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate](/img/structure/B1448764.png)
![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)

![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)




![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)


![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)